Methyl 2-hydroxy-6-methylpyridine-3-carboxylate
Description
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate (CAS: 51146-06-6) is a pyridine-based carboxylate characterized by a hydroxyl group at position 2, a methyl group at position 6, and a methyl ester at position 3 of the pyridine ring. This compound is commercially available with a purity of ≥98% and is utilized as a versatile intermediate in organic synthesis and pharmaceutical research . Its structural features, including the hydroxyl and methyl substituents, influence its reactivity, solubility, and hydrogen-bonding capabilities, making it a valuable scaffold for designing bioactive molecules or functional materials.
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(7(10)9-5)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXBGGVIGMAIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-6-methylpyridine-3-carboxylate typically involves the esterification of 2-hydroxy-6-methylpyridine-3-carboxylic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-keto-6-methylpyridine-3-carboxylate.
Reduction: Formation of 2-hydroxy-6-methylpyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex organic molecules through various synthetic pathways. Its structural properties allow for the formation of diverse derivatives, making it valuable in developing new compounds for research purposes.
Recent studies have highlighted the biological activities of this compound:
- Antimicrobial Properties : Investigations have shown that this compound exhibits significant antibacterial activity against various microbial strains, indicating its potential as an antimicrobial agent.
- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells, hinting at its potential utility in cancer therapy; however, further studies are necessary to confirm these effects.
Pharmaceutical Development
This compound is explored as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics enhance bioavailability and efficacy, making it a key component in drug formulation .
Agricultural Chemicals
This compound is utilized in formulating agrochemicals, acting as a precursor for herbicides and fungicides. These applications contribute to improving crop yield and protecting plants from diseases .
Flavor and Fragrance Industry
The compound is also employed in creating flavoring agents and fragrances, providing unique aromatic profiles that enhance consumer products such as perfumes and food items .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material. It aids researchers in accurately quantifying related compounds within complex mixtures .
Material Science
The compound is being investigated for its potential in developing novel materials, including polymers and coatings, due to its favorable chemical reactivity and stability .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The findings suggest that the compound could be further developed into an effective antimicrobial agent for clinical applications.
Case Study 2: Anticancer Research
In preliminary studies examining the anticancer effects of this compound, researchers observed that it induced cell death in specific cancer cell lines. This research points towards its potential role in future cancer therapies, although more extensive studies are required to validate these findings.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyridine Carboxylates
Impact of Functional Groups
- Hydroxyl vs. The latter’s bromine substituent facilitates cross-coupling reactions, broadening its utility in Suzuki-Miyaura or Buchwald-Hartwig reactions .
- Ester Alkyl Chain: Ethyl esters (e.g., Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate) exhibit lower melting points and slower hydrolysis rates compared to methyl esters, affecting their metabolic stability in drug candidates .
- Electron-Withdrawing Groups: The cyano group in Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate increases electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitution reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Purity : The target compound and its analogs are typically available at ≥95% purity, ensuring reliability in synthetic applications .
- Stability : Methyl esters generally exhibit higher hydrolytic stability than ethyl esters, making the target compound preferable for reactions requiring aqueous conditions .
Biological Activity
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate (C8H9NO3) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound features a hydroxyl group and a carboxylate ester, which contribute to its reactivity and biological interactions. Its molecular weight is 167.16 g/mol, and it exhibits moderate solubility in water and good solubility in organic solvents, making it versatile for various applications in research and industry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the compound may engage in redox reactions that influence cellular processes and signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound possesses antimicrobial properties. For instance, a study focusing on related pyridine derivatives demonstrated significant antibacterial activity against various microbial strains, suggesting that this compound may share similar properties .
Anticancer Potential
Preliminary research has suggested that this compound may exhibit anticancer activity. Its structural similarities to other compounds known for their anticancer effects hint at its potential in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been noted, although comprehensive studies are still required to establish its efficacy .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-hydroxy-5-methylpyridine-3-carboxylate | C8H9NO3 | Different position of hydroxyl group |
| Methyl 2-hydroxy-4-methylpyridine-3-carboxylate | C8H9NO3 | Varying substitution pattern |
| 2-Hydroxy-6-methylpyridine | C7H7NO3 | Lacks the methyl ester functionality |
The presence of both hydroxyl and carboxylate ester groups in this compound enhances its reactivity and potential biological activities compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Study : A series of experiments conducted on pyridine derivatives revealed that this compound showed promising antimicrobial effects against Gram-positive and Gram-negative bacteria. The study utilized standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays to quantify the antibacterial activity .
- Cancer Cell Line Testing : In vitro studies involving various cancer cell lines have shown that the compound can induce apoptosis at certain concentrations. The mechanism appears to involve the modulation of apoptotic pathways, although further investigation is needed to clarify the exact pathways involved .
Q & A
Q. Q1. What are the standard synthetic routes for Methyl 2-hydroxy-6-methylpyridine-3-carboxylate, and how can yield be optimized?
Methodological Answer: A common approach involves condensation reactions using substituted pyridine precursors. For example, methyl pyridine carboxylates can be synthesized via hydrogenation of alkene-substituted pyridines using PtO₂ or Pd/C catalysts under H₂ pressure. Reaction conditions (e.g., solvent, temperature, catalyst loading) significantly impact yield. For instance, hydrogenation of methyl 2-vinylpyridine-6-carboxylate with PtO₂ at 25°C for 24 hours yields ethylpiperidine derivatives with >90% efficiency . Optimization should include monitoring reaction progress via TLC or HPLC and recrystallization from methanol for purification .
Q. Q2. How can researchers confirm the molecular structure of this compound using spectroscopic methods?
Methodological Answer:
- NMR : Analyze and NMR spectra to confirm substituent positions. For pyridine derivatives, characteristic peaks for aromatic protons (δ 6.5–8.5 ppm) and ester carbonyls (δ ~165–170 ppm) are critical.
- IR : Identify hydroxyl (3200–3600 cm) and ester carbonyl (1720–1740 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO: theoretical 181.21 g/mol). Cross-reference with databases like PubChem for validation .
Advanced Research Questions
Q. Q3. How should researchers address contradictions in crystallographic data during structure refinement of this compound?
Methodological Answer: Use software suites like SHELXL for small-molecule refinement and WinGX for data integration. If discrepancies arise (e.g., R-factor > 5%),:
Re-examine raw diffraction data for outliers.
Check for twinning using SHELXD or PLATON .
Apply restraints to flexible moieties (e.g., ester groups) to reduce overfitting.
Validate hydrogen bonding networks with ORTEP-3 for graphical representation of thermal ellipsoids .
Q. Q4. What mechanistic insights are critical for studying the hydrogenation of this compound derivatives?
Methodological Answer: Catalytic hydrogenation mechanisms depend on substituent effects. For example:
- Electron-withdrawing groups (e.g., carboxylates) slow hydrogenation due to reduced electron density on the pyridine ring.
- Steric hindrance from methyl groups may require higher H pressures (e.g., 50–100 bar) or prolonged reaction times.
- Use deuterium labeling or -NMR to track regioselectivity in piperidine formation .
Q. Q5. How can computational methods enhance the analysis of reaction intermediates in the synthesis of this compound?
Methodological Answer:
- DFT Calculations : Model transition states for key steps (e.g., cyclization or esterification) using Gaussian or ORCA software.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., methanol vs. acetonitrile).
- Compare computed IR/NMR spectra with experimental data to validate intermediates .
Data Analysis & Contradiction Resolution
Q. Q6. How should researchers resolve discrepancies between theoretical and experimental melting points for this compound?
Methodological Answer:
Verify purity via HPLC (≥95% purity threshold).
Assess polymorphism by recrystallizing from different solvents (e.g., ethanol vs. ethyl acetate).
Use differential scanning calorimetry (DSC) to detect metastable phases.
Cross-reference with crystallographic data to identify crystal packing effects .
Q. Q7. What strategies are effective in analyzing byproduct formation during esterification reactions?
Methodological Answer:
- LC-MS : Identify byproducts (e.g., unreacted precursors or hydrolysis products).
- Kinetic Studies : Vary reaction time/temperature to isolate intermediates.
- Quenching Experiments : Add scavengers (e.g., methanol for acyl chlorides) to trap reactive species .
Safety & Handling in Academic Research
Q. Q8. What protocols ensure safe handling of this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
